molecular formula C17H26BFN2O4 B13059360 tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate

tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate

Cat. No.: B13059360
M. Wt: 352.2 g/mol
InChI Key: PSVZFUBRHBJCFJ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorinated pyridine ring, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate and triethylamine.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling reactions makes it a valuable intermediate for the construction of biaryl compounds .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. The presence of the fluorinated pyridine ring and the carbamate group can enhance the compound’s binding affinity and selectivity towards biological targets .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its unique chemical properties make it suitable for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with target proteins, while the carbamate group can form covalent bonds with nucleophilic residues . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C17H26BFN2O4

Molecular Weight

352.2 g/mol

IUPAC Name

tert-butyl N-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C17H26BFN2O4/c1-15(2,3)23-14(22)21-10-13-12(19)8-11(9-20-13)18-24-16(4,5)17(6,7)25-18/h8-9H,10H2,1-7H3,(H,21,22)

InChI Key

PSVZFUBRHBJCFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CNC(=O)OC(C)(C)C)F

Origin of Product

United States

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